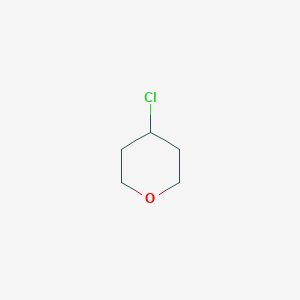

4-Chlorotetrahydropyran

Vue d'ensemble

Description

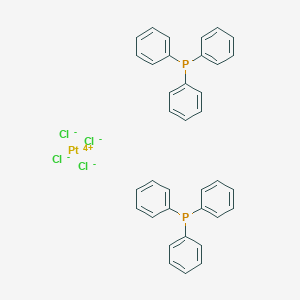

4-Chlorotetrahydropyran is a commonly employed starting material in organic synthesis . It can be used in the synthesis of 3-chlorogutaric acid .

Synthesis Analysis

4-Chlorotetrahydropyran is a commonly employed starting material in organic synthesis that can be used in the synthesis of 3-chlorogutaric acid .Molecular Structure Analysis

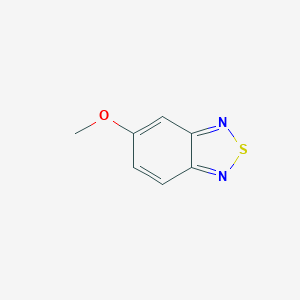

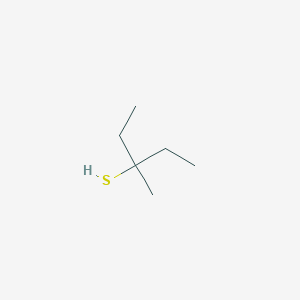

The molecular formula of 4-Chlorotetrahydropyran is C5H9ClO . The molecular weight is 120.58 .Chemical Reactions Analysis

4-Chlorotetrahydropyran is a useful reagent for the synthetic preparation of coupling products via iridium photo-catalyzed cross-electrophile coupling .Physical And Chemical Properties Analysis

4-Chlorotetrahydropyran is a clear colorless liquid . The refractive index is 1.462 (lit.) . It has a boiling point of 150 °C (lit.) and a density of 1.114 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis Techniques

Ionic Liquid as Reaction Medium : A study by Yadav et al. (2003) demonstrated the use of 1-n-Butyl-3-methylimidazolium chloroaluminate ionic liquid as an alternative reaction medium for Prins cyclizations. This method efficiently produces 4-chlorotetrahydropyran derivatives with excellent yields and short reaction times (Yadav et al., 2003).

Indium Trichloride Mediated Synthesis : Yang et al. (1999) reported a highly effective synthesis of 4-chlorotetrahydropyrans via a diastereoselective in situ Prins-type cyclization reaction, mediated by indium trichloride (Yang et al., 1999).

Chemical Properties and Reactions

Use of Niobium(V) Chloride : A study by Yadav et al. (2004) revealed that aldehydes can rapidly couple with 3-buten-1-ol using niobium(V) chloride, producing 4-chlorotetrahydropyran derivatives under mild conditions (Yadav et al., 2004).

Conformational Studies by Spectroscopy : Sabir et al. (1977) conducted a 35Cl nuclear quadrupole resonance study on chlorotetrahydropyrans, revealing significant insights into their conformational properties (Sabir et al., 1977).

Biological Interactions

DNA Interaction Studies : Dehkordi et al. (2015) investigated the interaction between a 4-Chlorotetrahydropyran derivative and DNA, revealing insights into the binding modes and potential implications for drug design (Dehkordi et al., 2015).

Cytotoxicity Studies in Cancer Research : Miranda et al. (2006) synthesized a series of tetrahydropyran and dihydropyran derivatives using Prins-type cyclization and assessed their cytotoxicity against human solid tumor cells. They found that 2-alkyl-4-chloro-5,6-dihydro-2H-pyrans are promising leads for further chemical and biological studies (Miranda et al., 2006).

Safety And Hazards

4-Chlorotetrahydropyran is classified as a dangerous good for transport and may be subject to additional shipping charges . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids (Category 3), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). The target organs are the respiratory system .

Propriétés

IUPAC Name |

4-chlorooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRSKOBIDIDMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170194 | |

| Record name | 2H-Pyran, 4-chlorotetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorotetrahydropyran | |

CAS RN |

1768-64-5 | |

| Record name | 4-Chlorotetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1768-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 4-chlorotetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001768645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, 4-chlorotetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Several methods are reported for synthesizing 4-Chlorotetrahydropyrans:

- Prins Cyclization: This widely used method involves the reaction of homoallylic alcohols with aldehydes in the presence of a Lewis acid catalyst, such as aluminium chloride [], bismuth trichloride [], niobium(V) chloride [], or gallium(III) halides [].

- From Imines: A bismuth-promoted Prins cyclization utilizes imines and homoallyl alcohols, offering good to excellent yields at room temperature [].

- Other Methods: Alternative approaches include the reaction of di(chloromethyl) ether with alkyl halides [], and the use of N-chlorosuccinimide/tin(II) chloride with homoallylic alcohols and aldehydes [].

A: The chlorine atom at the 4-position serves as a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This enables the synthesis of diversely substituted tetrahydropyrans [, ]. For example, it can be readily hydrolyzed to yield the corresponding 4-hydroxytetrahydropyrans [, ]. Interestingly, reactions with hydrogen peroxide yield tetrahydropyranols rather than the expected hydroperoxides [].

A: The Prins cyclization often proceeds with high diastereoselectivity, influenced by factors like catalyst choice and substrate structure. For instance, using bismuth trichloride as a catalyst favored the formation of a specific diastereomer of 4-chloro-2,6-disubstituted tetrahydropyrans []. Similarly, the use of methyl ricinoleate in an aluminium chloride-catalyzed Prins cyclization yielded enantiomerically pure 2,3,6-trisubstituted 4-chlorotetrahydropyrans [].

ANone: 4-Chlorotetrahydropyrans are versatile building blocks for synthesizing:

- Cyclopropanes: Through a nickel-catalyzed stereospecific reductive cross-electrophile coupling reaction, 2-aryl-4-chlorotetrahydropyrans can be transformed into disubstituted cyclopropanes with high stereochemical control [, , ]. This method allows access to highly substituted cyclopropanes, valuable structural motifs in medicinal chemistry.

- Benzyltetrahydropyrans: Reaction of 4-chlorotetrahydropyran with benzylsodium provides a route to 4-benzyltetrahydropyran [].

ANone: Common techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation and determining the stereochemistry of synthesized compounds [, ].

- Mass spectrometry (MS): Provides information about the molecular weight and fragmentation patterns, aiding in structural confirmation [].

- Gas Chromatography (GC): Employed for separation and analysis of volatile compounds [].

A: While primarily utilized as synthetic intermediates, 4-Chlorotetrahydropyrans have shown potential in material science. For instance, a study explored the use of a surfactant immobilized onto a resin, demonstrating controlled solute adsorption and release properties influenced by a gel to liquid-crystalline phase transition []. This finding suggests potential applications in areas like separation science and controlled release systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)